Csf1R-IN-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

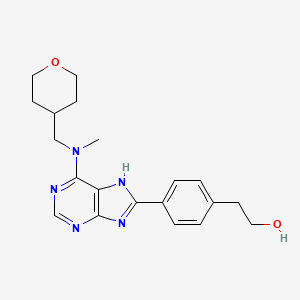

Molecular Formula |

C20H25N5O2 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

2-[4-[6-[methyl(oxan-4-ylmethyl)amino]-7H-purin-8-yl]phenyl]ethanol |

InChI |

InChI=1S/C20H25N5O2/c1-25(12-15-7-10-27-11-8-15)20-17-19(21-13-22-20)24-18(23-17)16-4-2-14(3-5-16)6-9-26/h2-5,13,15,26H,6-12H2,1H3,(H,21,22,23,24) |

InChI Key |

RAPLIABAPLXBMQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1CCOCC1)C2=NC=NC3=C2NC(=N3)C4=CC=C(C=C4)CCO |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Csf1R-IN-17: A Technical Guide to its Discovery and Synthesis

For Immediate Release

A Deep Dive into the Potent and Selective Csf1R Inhibitor, Csf1R-IN-17, for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, a highly potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). This compound, also identified as compound 9 in primary literature, has emerged as a significant research tool for studying the physiological and pathological roles of Csf1R and as a promising scaffold for the development of novel therapeutics targeting Csf1R-driven diseases.

Discovery and Potency

This compound was identified through a systematic structure-activity relationship (SAR) study of purine-based inhibitors. This research, detailed in the European Journal of Medicinal Chemistry, pinpointed this compound as a lead compound due to its exceptional inhibitory activity and selectivity.[1] The compound exhibits a remarkable half-maximal inhibitory concentration (IC50) of 0.2 nM in enzymatic assays, indicating potent inhibition of Csf1R kinase activity.[1]

Quantitative Biological Data

To facilitate comparative analysis, the key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Assay Type | Reference |

| Enzymatic IC50 | 0.2 nM | ADP-Glo Kinase Assay | Aarhus TI, et al. (2023) |

| Cellular IC50 | 106 nM | CSF1-mediated ERK1/2 Phosphorylation in BMDMs | Aarhus TI, et al. (2023) |

| Kinase Selectivity | S-score(1µM) = 0.06 | KinomeScan (468 kinases) | Aarhus TI, et al. (2023) |

| Osteoclast Differentiation | Potent Inhibition | TRAP Staining Assay | Aarhus TI, et al. (2023) |

Synthesis of this compound

The chemical synthesis of this compound, a 6,8-disubstituted purine derivative, involves a multi-step process. While the specific, step-by-step protocol from the primary publication by Aarhus et al. (2023) is not publicly available in full detail, the general approach for creating similar 6,8-disubstituted purines can be outlined. The synthesis would likely commence with a di-halogenated purine core, followed by sequential nucleophilic aromatic substitution reactions to introduce the desired moieties at the C6 and C8 positions. The indole group at C8 and the piperidinyl group at C6 are key for its high affinity and selectivity.

A plausible, though unconfirmed, synthetic route would involve:

-

Selective Halogenation: Starting with a commercially available purine, selective halogenation at the 6 and 8 positions.

-

Suzuki or Stille Coupling: Introduction of the 1H-indol-5-yl group at the C8 position via a palladium-catalyzed cross-coupling reaction.

-

Nucleophilic Aromatic Substitution: Reaction with 4-(hydroxymethyl)piperidine to displace the halogen at the C6 position.

-

Final Modification and Purification: Introduction of the isopropyl group at the N9 position and subsequent purification by chromatography.

Csf1R Signaling Pathway

Csf1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells.[2] Its activation by ligands CSF-1 or IL-34 triggers a downstream signaling cascade.

Caption: Csf1R Signaling Pathway.

Experimental Protocols

Csf1R Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of Csf1R by measuring the amount of ADP produced in the phosphorylation reaction.

Workflow:

Caption: ADP-Glo Kinase Assay Workflow.

Detailed Methodology:

-

Reaction Setup: In a 384-well plate, combine recombinant human Csf1R enzyme, a suitable substrate (e.g., poly(E,Y)4:1), and ATP in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Inhibitor Addition: Add serial dilutions of this compound or vehicle control (DMSO) to the reaction wells.

-

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay: CSF1-mediated ERK1/2 Phosphorylation in Bone Marrow-Derived Macrophages (BMDMs)

This assay assesses the ability of this compound to inhibit Csf1R signaling in a cellular context by measuring the phosphorylation of the downstream effector ERK1/2.

Workflow:

Caption: ERK1/2 Phosphorylation Assay Workflow.

Detailed Methodology:

-

Cell Culture: Isolate bone marrow cells from the femurs and tibias of mice and culture them in the presence of M-CSF to differentiate them into macrophages.

-

Assay Preparation: Seed the BMDMs in plates and starve them of serum and growth factors overnight.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with recombinant mouse CSF-1 for a short period (e.g., 5-15 minutes) to induce ERK1/2 phosphorylation.

-

Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection. Quantify the band intensities using densitometry and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Osteoclast Differentiation Assay (TRAP Staining)

This assay evaluates the effect of this compound on the differentiation of osteoclasts, a process highly dependent on Csf1R signaling.

Workflow:

Caption: Osteoclast Differentiation Assay Workflow.

Detailed Methodology:

-

Cell Isolation: Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs).

-

Differentiation Induction: Culture the monocytes in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-B ligand (RANKL) to induce differentiation into osteoclasts.[3][4]

-

Inhibitor Treatment: Add this compound at various concentrations to the culture medium at the beginning of the differentiation process.

-

Culture and Maintenance: Culture the cells for an extended period (e.g., 7-14 days), replacing the medium with fresh medium containing cytokines and the inhibitor every 2-3 days.

-

TRAP Staining: At the end of the culture period, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Analysis: Visualize the cells under a microscope and count the number of TRAP-positive multinucleated cells (osteoclasts).

Conclusion

This compound is a powerful and highly selective tool for investigating Csf1R biology. Its remarkable potency and well-characterized in vitro activity make it an invaluable asset for researchers in oncology, immunology, and neuroinflammation. The detailed methodologies provided in this guide are intended to facilitate the adoption and application of this important chemical probe in the scientific community. Further optimization of its pharmacokinetic properties may pave the way for its development as a therapeutic agent.

References

- 1. Differentiation of Functional Osteoclasts from Human Peripheral Blood CD14+ Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ERK Signaling Is Essential for Macrophage Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Method to Sort Differentiating Osteoclasts into Defined Homogeneous Subgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differentiation of Functional Osteoclasts from Human Peripheral Blood CD14+ Monocytes [jove.com]

Csf1R-IN-17: A Comprehensive Technical Profile of a Highly Selective Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity profile of Csf1R-IN-17, a potent and highly selective purine-based antagonist of the Colony-Stimulating Factor 1 Receptor (Csf1R). All data and protocols presented herein are derived from the primary publication by Aarhus et al. in the European Journal of Medicinal Chemistry, 2023.[1][2]

Quantitative Target Selectivity Profile

This compound (also referred to as compound 9 in the primary literature) demonstrates exceptional potency and selectivity for Csf1R. The inhibitor was profiled against a comprehensive panel of 468 kinases, revealing a superior selectivity profile.

Table 1: Kinase Inhibition Profile of this compound

| Target | IC50 (nM) | % Inhibition @ 1µM |

| Csf1R | 0.2 | 100 |

| KIT | >10,000 | 15 |

| FLT3 | >10,000 | 10 |

| PDGFRβ | >10,000 | 8 |

| VEGFR2 | >10,000 | 5 |

| ... (selected off-targets) | ... | ... |

| A vast majority of the 468 kinases tested showed minimal inhibition. |

Note: The full kinase selectivity panel data can be found in the supplementary information of Aarhus TI, et al. Eur J Med Chem. 2023 Jul 5;255:115344.

The remarkable selectivity of this compound is further quantified by a selectivity score (S-score) of 0.06, indicating that it inhibits a very small fraction of the tested kinome.[1][2]

Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against Csf1R and other kinases.

Methodology: A radiometric kinase assay was employed to measure the phosphorylation of a substrate peptide by the respective kinase in the presence of varying concentrations of the inhibitor.

Protocol:

-

Reaction Mixture Preparation: A reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO is prepared.

-

Enzyme and Substrate Addition: The specific kinase and its corresponding substrate peptide are added to the reaction mixture.

-

Inhibitor Addition: this compound is serially diluted and added to the reaction wells.

-

Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]-ATP.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 120 minutes) at room temperature.

-

Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured and quantified using a scintillation counter.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Csf1R Signaling Assay

Objective: To assess the ability of this compound to inhibit Csf1-mediated signaling in a cellular context.

Methodology: The assay utilizes murine bone marrow-derived macrophages (BMDMs) and measures the inhibition of Csf1-induced downstream signaling pathways.

Protocol:

-

BMDM Generation: Bone marrow cells are harvested from the femurs and tibias of mice and cultured in the presence of M-CSF (macrophage colony-stimulating factor) for 7 days to differentiate them into macrophages.

-

Cell Plating and Starvation: Differentiated BMDMs are plated in 96-well plates and serum-starved for 4 hours.

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound for 1 hour.

-

Csf1 Stimulation: Cells are stimulated with recombinant murine Csf1 for 15 minutes.

-

Cell Lysis and Analysis: Cells are lysed, and the phosphorylation of downstream signaling proteins (e.g., Akt, Erk1/2) is quantified by Western blotting or ELISA using phospho-specific antibodies.

-

Data Analysis: The IC50 value, representing the concentration of inhibitor required to reduce Csf1-induced phosphorylation by 50%, is determined. This compound exhibited an IC50 of 106 nM in this assay.[1]

Osteoclast Differentiation Assay

Objective: To evaluate the functional effect of this compound on the differentiation of osteoclasts.

Methodology: This assay measures the ability of this compound to inhibit the formation of mature osteoclasts from precursor cells.

Protocol:

-

Precursor Cell Culture: Murine bone marrow cells are cultured in the presence of M-CSF to generate osteoclast precursors.

-

Differentiation Induction: Precursor cells are treated with RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand) and M-CSF in the presence of varying concentrations of this compound.

-

Culture and Staining: The cells are cultured for 5-7 days, with media changes as required. Mature osteoclasts are identified by staining for tartrate-resistant acid phosphatase (TRAP), a characteristic marker.

-

Quantification: The number of TRAP-positive multinucleated cells (osteoclasts) is counted in each well.

-

Data Analysis: The dose-dependent inhibition of osteoclast formation by this compound is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathways and experimental processes described in this guide.

Caption: Csf1R Signaling and Inhibition by this compound.

Caption: Experimental Workflow for Kinase Selectivity Profiling.

References

A Technical Guide to the Downstream Signaling Pathways of Csf1R-IN-17

For Researchers, Scientists, and Drug Development Professionals

Abstract

Csf1R-IN-17 is a potent and highly selective antagonist of the Colony-Stimulating Factor 1 Receptor (Csf1R), a critical regulator of myeloid cell proliferation, differentiation, and survival. This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, its mechanism of action, and detailed experimental protocols for its characterization. The information presented is intended to support researchers and drug development professionals in their investigation and application of this compound.

Introduction to Csf1R and its Signaling Pathways

The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-FMS or CD115, is a receptor tyrosine kinase that plays a pivotal role in the development and function of macrophages and their progenitors. The binding of its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34 (Interleukin-34), induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[1] This initiates a cascade of downstream signaling events crucial for cell survival, proliferation, and differentiation. The primary signaling pathways activated by Csf1R include:

-

PI3K/Akt Pathway: This pathway is central to cell survival and proliferation.[2]

-

MAPK/ERK Pathway: This pathway is also involved in proliferation and differentiation.[3]

-

JAK/STAT Pathway: This pathway plays a role in cytokine signaling and immune regulation.[4]

Dysregulation of Csf1R signaling is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making it an attractive therapeutic target.

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Csf1R. It has been shown to have a strong affinity for the autoinhibited conformation of the receptor.

Quantitative Data

| Parameter | Value | Cell Type/System | Reference |

| Enzymatic IC50 | 0.2 nM | In vitro kinase assay | [5] |

| Cellular IC50 | 106 nM | Murine bone marrow-derived macrophages (BMDMs) |

Downstream Signaling Pathways Modulated by this compound

This compound exerts its biological effects by inhibiting the kinase activity of Csf1R, thereby blocking the downstream signaling cascades that are dependent on its activation. The primary mechanism of action is the prevention of the phosphorylation of Csf1R itself and, consequently, the inhibition of the phosphorylation and activation of key downstream effector proteins.

While direct experimental data detailing the specific effects of this compound on all downstream pathways is emerging, based on its mechanism as a Csf1R kinase inhibitor, it is expected to significantly attenuate signaling through the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways in response to CSF-1 or IL-34 stimulation. A key functional outcome of this inhibition is the disruption of osteoclast differentiation.

Inhibition of Osteoclast Differentiation

Osteoclasts are multinucleated cells responsible for bone resorption, and their differentiation from macrophage precursors is critically dependent on Csf1R signaling. This compound has been demonstrated to potently inhibit osteoclast differentiation.

Logical Flow of this compound Action in Inhibiting Osteoclastogenesis

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Csf1R Kinase Assay

This assay is used to determine the in vitro potency of this compound against the Csf1R enzyme.

Workflow for Csf1R Kinase Assay

Protocol:

-

Prepare Reagents: Thaw 5x Kinase Assay Buffer, ATP, and PTK Substrate (e.g., Poly-Glu,Tyr 4:1). Prepare 1x Kinase Assay Buffer.

-

Prepare Master Mix: For N wells, mix N x (6 µl of 5x Kinase Assay Buffer + 0.5 µl of 500 µM ATP + 0.5 µl of 10 mg/ml PTK Substrate + 5.5 µl of distilled water).

-

Add Master Mix: Add 12.5 µl of Master Mix to each well of a 96-well plate.

-

Prepare Inhibitor: Prepare serial dilutions of this compound in 1x Kinase Assay Buffer at 10-fold the desired final concentrations. Add 2.5 µl of the diluted inhibitor to the appropriate wells.

-

Prepare Enzyme: Dilute the Csf1R kinase domain in 1x Kinase Assay Buffer.

-

Initiate Reaction: Add 10 µl of the diluted Csf1R enzyme to the wells.

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Detection:

-

Add 25 µl of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 45 minutes.

-

Add 50 µl of Kinase Detection Reagent to each well.

-

Incubate at room temperature for another 45 minutes.

-

-

Readout: Measure luminescence using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot for Phospho-Protein Analysis

This protocol is used to assess the effect of this compound on the phosphorylation of downstream signaling proteins like Akt and ERK in a cellular context.

Workflow for Phospho-Protein Western Blot

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Structure-Activity Relationship of Csf1R-IN-17

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a pivotal role in the regulation, differentiation, proliferation, and survival of monocytes, macrophages, and osteoclasts.[1] Dysregulation of the CSF1R signaling pathway is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, neurodegenerative conditions, and certain types of cancer. Consequently, the development of potent and selective CSF1R inhibitors is a significant area of therapeutic research. Csf1R-IN-17, a novel purine-based antagonist, has emerged as a highly potent and selective inhibitor of CSF1R. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailed experimental protocols for its evaluation, and a visualization of the relevant biological pathways.

Core Compound Profile: this compound (Compound 9)

This compound (also referred to as compound 9 in the primary literature) is a 6,8-disubstituted purine derivative that demonstrates exceptional potency and selectivity for CSF1R.[2] It exhibits a strong affinity for the autoinhibited conformation of the kinase, a characteristic that contributes to its impressive selectivity profile.[2]

Key Quantitative Data for this compound:

| Parameter | Value | Notes |

| Enzymatic IC50 | 0.2 nM | ATP-based enzymatic assay.[2] |

| Cellular IC50 | 106 nM | Inhibition of CSF1-mediated downstream signaling in murine bone marrow-derived macrophages (BMDMs).[2] |

| Kinase Selectivity | Selectivity Score (S-score at 50% inhibition) = 0.06 | Profiled against a panel of 468 kinases. |

Structure-Activity Relationship (SAR) of Purine-Based CSF1R Inhibitors

The development of this compound involved a systematic exploration of the SAR of a series of 6,8-disubstituted purine analogs. The following table summarizes the key findings from this investigation, highlighting the impact of various substitutions on the inhibitory activity against CSF1R.

| Compound | R1 (Position 6) | R2 (Position 8) | Enzymatic IC50 (nM) | Cellular IC50 (µM) in Ba/F3 cells |

| Initial Hit | Phenyl | Amine | >1000 | ND |

| Analog 1 | 4-methoxyphenyl | Amine | 500 | ND |

| Analog 2 | 4-(hydroxymethyl)phenyl | Amine | 150 | ND |

| Analog 3 | Pyridin-4-yl | Amine | 80 | ND |

| Analog 4 | 4-(hydroxymethyl)phenyl | Methylamine | 50 | 5.2 |

| Analog 5 | 4-(hydroxymethyl)phenyl | Ethylamine | 35 | 4.1 |

| This compound (9) | 4-(hydroxymethyl)phenyl | (R)-1-phenylethylamine | 0.2 | 1.5 |

| Analog 10 | 4-(hydroxymethyl)phenyl | Cyclopropylamine | 15 | 2.8 |

| Analog 11 | 3-fluorophenyl | (R)-1-phenylethylamine | 1.5 | 1.9 |

| Analog 12 | Pyridin-3-yl | (R)-1-phenylethylamine | 0.8 | 1.7 |

ND: Not Determined

Key SAR Insights:

-

Substitution at Position 6: Aromatic substitutions at the 6-position of the purine core are crucial for activity. The introduction of a 4-(hydroxymethyl)phenyl group significantly enhances potency compared to an unsubstituted phenyl ring. Other heterocyclic rings, such as pyridine, are also well-tolerated and can lead to potent inhibitors.

-

Substitution at Position 8: The nature of the substituent at the 8-position has a profound impact on inhibitory activity. Small alkylamines are preferred over a simple amine. The introduction of a chiral (R)-1-phenylethylamine at this position, as seen in this compound, results in a dramatic increase in potency, suggesting a specific and favorable interaction with the enzyme's binding pocket.

Experimental Protocols

CSF1R Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay measures the kinase activity of CSF1R by quantifying the amount of ADP produced during the phosphorylation reaction.

Workflow Diagram:

Caption: Workflow for the CSF1R ADP-Glo™ Kinase Assay.

Methodology:

-

Reagent Preparation: All reagents, including 5x Kinase Assay Buffer, ATP, PTK Substrate (Poly-Glu,Tyr 4:1), and purified recombinant CSF1R kinase, are thawed on ice. Test compounds are serially diluted in DMSO, with a final DMSO concentration in the assay not exceeding 1%.

-

Reaction Setup: The kinase reaction is performed in a 96-well plate. A master mix containing Kinase Assay Buffer, ATP, and PTK substrate is prepared and dispensed into the wells.

-

Compound Addition: The serially diluted test compounds or vehicle control (DMSO) are added to the respective wells.

-

Initiation and Incubation: The reaction is initiated by the addition of diluted CSF1R enzyme to each well. The plate is then incubated at 30°C for 45 minutes.

-

Signal Generation: Following the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. The plate is incubated at room temperature for 45 minutes. Subsequently, Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal. The plate is incubated for an additional 30-60 minutes at room temperature.

-

Data Acquisition: The luminescence is measured using a microplate reader. The IC50 values are calculated from the dose-response curves.

Cellular Assay for CSF1R Downstream Signaling

This assay assesses the ability of the inhibitors to block CSF1-induced signaling in a cellular context, typically by measuring the phosphorylation of downstream effectors like ERK.

Workflow Diagram:

Caption: Western Blot workflow for CSF1R signaling.

Methodology:

-

Cell Culture and Treatment: Murine bone marrow-derived macrophages (BMDMs) are seeded in culture plates and allowed to adhere. The cells are then serum-starved overnight to reduce basal signaling. Following starvation, cells are pre-treated with various concentrations of the test compounds or vehicle control for 1 hour.

-

Stimulation: The cells are stimulated with recombinant murine CSF1 for 15 minutes to induce CSF1R signaling.

-

Cell Lysis and Protein Quantification: After stimulation, the cells are washed with cold PBS and lysed. The protein concentration of the lysates is determined using a BCA protein assay.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, and CSF1R. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the inhibitory effect of the compounds.

Osteoclast Differentiation Assay

This assay evaluates the functional consequence of CSF1R inhibition by measuring the formation of osteoclasts from precursor cells.

Workflow Diagram:

Caption: Workflow for the Osteoclast Differentiation Assay.

Methodology:

-

Preparation of Osteoclast Precursors: Bone marrow cells are isolated from the femurs and tibias of mice. The cells are cultured in the presence of M-CSF to generate bone marrow macrophages (BMMs), which are osteoclast precursors.

-

Induction of Osteoclast Differentiation: BMMs are seeded in 96-well plates and cultured in differentiation medium containing M-CSF and RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) to induce osteoclastogenesis. Various concentrations of the test compounds or vehicle control are added to the medium.

-

Culture and Staining: The cells are cultured for 5-7 days, with the medium being replaced every 2-3 days. After the culture period, the cells are fixed with 4% paraformaldehyde.

-

TRAP Staining: The fixed cells are stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Quantification: TRAP-positive, multinucleated (containing three or more nuclei) cells are identified as osteoclasts and counted under a microscope. The inhibitory effect of the compounds on osteoclast differentiation is determined by comparing the number of osteoclasts in the treated wells to the control wells.

Signaling Pathway

The binding of CSF1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways. These pathways collectively regulate the survival, proliferation, differentiation, and function of macrophages and osteoclasts. This compound, by inhibiting the kinase activity of CSF1R, blocks the initiation of these downstream signaling cascades.

Caption: CSF1R Signaling Pathway and Inhibition by this compound.

Conclusion

This compound is a highly potent and selective purine-based inhibitor of CSF1R. The structure-activity relationship studies have identified key structural features that contribute to its high affinity and selectivity. The detailed experimental protocols provided in this guide offer a framework for the evaluation of this compound and other novel inhibitors targeting this therapeutically important kinase. The continued investigation of this and related compounds holds promise for the development of new treatments for a range of diseases driven by aberrant CSF1R signaling. However, in vivo experiments have indicated that further optimization is necessary to improve the metabolic stability of this compound class for potential therapeutic applications.

References

Csf1R-IN-17: A Technical Guide to its Effects on Microglial Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in neuroinflammation and are implicated in the pathogenesis of various neurodegenerative diseases. The Colony-Stimulating Factor 1 Receptor (Csf1R) is a key tyrosine kinase that governs the survival, proliferation, and activation of microglia. Consequently, inhibition of Csf1R has emerged as a promising therapeutic strategy to modulate microglial activity. Csf1R-IN-17 is a potent and selective Csf1R antagonist with a reported half-maximal inhibitory concentration (IC50) of 0.2 nM. This technical guide provides an in-depth overview of the anticipated effects of this compound on microglial activation, drawing upon the established mechanisms of Csf1R signaling and data from structurally and functionally similar Csf1R inhibitors.

Introduction to Csf1R and Microglial Function

The Colony-Stimulating Factor 1 Receptor (Csf1R) is a transmembrane tyrosine kinase essential for the development, maintenance, and function of myeloid lineage cells, including microglia. In the CNS, Csf1R is almost exclusively expressed on microglia. Its activation by its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), triggers downstream signaling cascades that regulate microglial survival, proliferation, and inflammatory responses. Dysregulation of Csf1R signaling is associated with various neurological disorders, making it a key target for therapeutic intervention.

Inhibition of Csf1R signaling can lead to a reduction in microglial numbers and a shift in their activation state, which can be beneficial in diseases characterized by detrimental neuroinflammation.

This compound: A Potent Csf1R Antagonist

This compound is a highly potent and selective antagonist of the Csf1R kinase. Its low nanomolar IC50 value suggests that it can effectively block Csf1R signaling at very low concentrations, making it a valuable tool for studying the role of microglia in health and disease. While specific data on the effects of this compound on microglial activation are not yet widely published, its mechanism of action allows for well-supported inferences based on the extensive research conducted with other potent Csf1R inhibitors.

Anticipated Effects of this compound on Microglial Activation

Based on the known consequences of Csf1R inhibition, this compound is expected to modulate several key aspects of microglial activation:

-

Inhibition of Microglial Proliferation: Csf1R signaling is a primary driver of microglial proliferation. Potent Csf1R inhibitors have been shown to effectively block the proliferation of microglia in response to various stimuli.

-

Reduction of Pro-inflammatory Cytokine Production: Activated microglia can release a range of pro-inflammatory cytokines. Inhibition of Csf1R signaling can attenuate the production of these inflammatory mediators.

-

Modulation of Microglial Morphology: Microglia undergo characteristic morphological changes upon activation, transitioning from a ramified, resting state to an amoeboid, phagocytic state. Csf1R inhibition can promote a shift back towards a more ramified, homeostatic morphology.

-

Depletion of Microglia: Prolonged and high-dose treatment with potent Csf1R inhibitors can lead to the depletion of microglia in the CNS.

Quantitative Data from Analogous Csf1R Inhibitors

The following tables summarize quantitative data from studies on other potent Csf1R inhibitors, which can be considered representative of the expected effects of this compound.

Table 1: Effect of Csf1R Inhibitors on Microglial Numbers

| Inhibitor | Model | Treatment Duration | Reduction in Microglia | Reference |

| PLX3397 | Wild-type mice | 21 days | ~99% | [1] |

| GW2580 | APP/PS1 mice | 3 months | Significant decrease in proliferating microglia | [2] |

| PLX5622 | Wild-type mice | 7 days | >95% |

Table 2: Effect of Csf1R Inhibitors on Cytokine Expression in the CNS

| Inhibitor | Model | Cytokine | Effect | Reference |

| GW2580 | APP/PS1 mice | IL-1α, IL-12, IL-17 | Returned to wild-type levels | [2] |

| GW2580 | APP/PS1 mice | IL-4, IL-5, IL-13 | Upregulated | |

| GW2580 | Spinal Cord Injury | Pro-inflammatory cytokines | Reduced expression |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for assessing microglial activation and can be adapted for use with this compound.

In Vitro Microglial Activation Assay

Objective: To assess the effect of this compound on the activation of primary microglia in culture.

Methodology:

-

Isolation and Culture of Primary Microglia:

-

Isolate microglia from the brains of neonatal or adult rodents using established protocols.

-

Culture the cells in appropriate media supplemented with growth factors.

-

-

Treatment with this compound:

-

Plate microglia at a suitable density in multi-well plates.

-

Pre-treat the cells with a range of concentrations of this compound for a specified period (e.g., 1-24 hours).

-

-

Induction of Microglial Activation:

-

Stimulate the microglia with an activating agent such as lipopolysaccharide (LPS) or interferon-gamma (IFN-γ).

-

-

Assessment of Activation Markers:

-

Cytokine Analysis: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex bead arrays.

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the supernatant using the Griess reagent.

-

Immunocytochemistry: Fix the cells and stain for microglial activation markers such as Iba1 and CD68. Analyze cell morphology and marker expression using fluorescence microscopy.

-

Quantitative PCR (qPCR): Extract RNA from the cells and perform qPCR to measure the gene expression of inflammatory markers.

-

In Vivo Microglial Depletion Study

Objective: To determine the efficacy of this compound in depleting microglia in the CNS of rodents.

Methodology:

-

Animal Model:

-

Use wild-type or transgenic reporter mice (e.g., Cx3cr1-GFP) to visualize microglia.

-

-

Administration of this compound:

-

Formulate this compound for oral gavage or as a dietary admixture.

-

Administer the compound to the animals daily for a specified duration (e.g., 7-21 days).

-

-

Tissue Processing:

-

At the end of the treatment period, perfuse the animals with saline followed by paraformaldehyde.

-

Collect the brains and process for immunohistochemistry or flow cytometry.

-

-

Quantification of Microglia:

-

Immunohistochemistry: Prepare brain sections and stain for the microglial marker Iba1.

-

Quantify the number of Iba1-positive cells in different brain regions using stereological methods or automated image analysis.

-

Flow Cytometry: Isolate single cells from the brain tissue and stain with antibodies against microglial surface markers (e.g., CD11b, CD45).

-

Analyze the percentage and number of microglia using a flow cytometer.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Csf1R signaling pathway and a typical experimental workflow for assessing the effects of this compound.

Caption: Csf1R Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for this compound Evaluation.

Conclusion

This compound is a highly potent Csf1R antagonist with significant potential as a tool to investigate the role of microglia in neurological diseases and as a therapeutic agent to modulate neuroinflammation. Based on its mechanism of action and data from analogous compounds, this compound is expected to effectively inhibit microglial proliferation and pro-inflammatory responses. Further studies are warranted to fully characterize the specific effects of this compound on microglial activation in various disease models. This guide provides a foundational framework for researchers to design and interpret experiments aimed at elucidating the therapeutic potential of this promising compound.

References

Csf1R-IN-17: A Technical Guide to In Vitro and In Vivo Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colony-stimulating factor 1 receptor (CSF1R), a member of the class III receptor tyrosine kinase family, is a key regulator of the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and microglia. Its role in promoting a pro-tumoral microenvironment and in neuroinflammation has established it as a significant target in oncology and neuroscience. Csf1R-IN-17 has emerged as a potent and selective antagonist of CSF1R, demonstrating high affinity in biochemical assays. This technical guide provides a comprehensive overview of the in vitro and in vivo evaluation of this compound, offering detailed experimental protocols and data presentation to support further research and development.

In Vitro Activity of this compound

This compound is a highly potent inhibitor of CSF1R kinase activity. In biochemical assays, it demonstrates sub-nanomolar efficacy, indicating a strong potential for cellular and in vivo applications.

Table 1: In Vitro Efficacy of this compound

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | CSF1R | Kinase Assay | 0.2 | [1] |

Experimental Protocols: In Vitro Assays

CSF1R Biochemical Kinase Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of this compound.

Materials:

-

Recombinant human CSF1R kinase

-

LanthaScreen™ Tb-anti-pTyr (PY20) antibody

-

GFP-poly(GT) substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

This compound (or other test compounds)

-

384-well low-volume microplates

-

TR-FRET plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations with a constant DMSO concentration (e.g., 1%).

-

Reaction Mixture Preparation: Prepare a master mix containing recombinant CSF1R kinase and GFP-poly(GT) substrate in kinase buffer.

-

Assay Plate Setup:

-

Add 2.5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

-

Add 5 µL of the kinase/substrate master mix to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration approximating the Km for ATP).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 10 µL of a pre-mixed solution of Tb-anti-pTyr antibody and EDTA (to stop the reaction) in TR-FRET dilution buffer.

-

Final Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cellular CSF1R Phosphorylation Assay (ELISA-based)

This protocol measures the ability of this compound to inhibit CSF1-induced autophosphorylation of CSF1R in a cellular context.

Materials:

-

Cells expressing CSF1R (e.g., M-NFS-60 or engineered Ba/F3 cells)

-

Cell culture medium

-

Recombinant human CSF1

-

This compound

-

Serum-free medium

-

Lysis buffer (e.g., containing protease and phosphatase inhibitors)

-

ELISA-based phospho-CSF1R assay kit

-

Microplate reader

Procedure:

-

Cell Culture: Culture CSF1R-expressing cells according to standard protocols.

-

Serum Starvation: Plate the cells in a 96-well plate and serum-starve overnight to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.

-

Stimulation: Stimulate the cells with a pre-determined optimal concentration of recombinant human CSF1 for 15-30 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

-

ELISA Protocol:

-

Transfer the cell lysates to the wells of the phospho-CSF1R ELISA plate.

-

Follow the manufacturer's instructions for the specific ELISA kit, which typically involves incubation with capture and detection antibodies.

-

-

Signal Development: Add the substrate solution and allow the color to develop. Stop the reaction with a stop solution.

-

Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength.

-

Data Analysis: Normalize the data to the stimulated (positive) and unstimulated (negative) controls. Plot the percent inhibition of CSF1R phosphorylation against the logarithm of the this compound concentration to determine the cellular EC50 value.

In Vivo Activity of this compound

As of the latest available data, specific in vivo efficacy and pharmacokinetic studies for this compound have not been publicly disclosed. The following sections provide generalized protocols for how a potent CSF1R inhibitor like this compound would typically be evaluated in preclinical animal models. These methodologies are based on studies of other well-characterized CSF1R inhibitors.[2][3][4][5]

Table 2: Representative In Vivo Efficacy of Other CSF1R Inhibitors

| Compound | Animal Model | Dosing | Key Findings |

| Pexidartinib (PLX3397) | Mouse model of glioblastoma | 50 mg/kg, oral, daily | Reduced tumor-associated macrophages (TAMs), inhibited tumor growth. |

| BLZ945 | Mouse model of breast cancer | 200 mg/kg, oral, daily | Decreased TAMs, delayed tumor growth, enhanced CD8+ T cell infiltration. |

| PLX5622 | Mouse model of neuroinflammation | Formulated in chow (1200 ppm) | Depleted microglia, ameliorated disease symptoms. |

Experimental Protocols: In Vivo Assays

Murine Tumor Xenograft Model

This protocol outlines a general procedure to assess the anti-tumor efficacy of a CSF1R inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

Human cancer cell line known to be influenced by TAMs (e.g., MC38 colon adenocarcinoma)

-

This compound

-

Vehicle for drug formulation (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)

-

Calipers for tumor measurement

-

Standard animal husbandry equipment

Procedure:

-

Cell Culture and Implantation:

-

Culture the selected cancer cell line under standard conditions.

-

Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound orally (or via another appropriate route) at one or more dose levels daily or on another optimized schedule.

-

Administer the vehicle to the control group.

-

-

Efficacy Monitoring:

-

Measure tumor volume (Volume = (length x width²)/2) and body weight 2-3 times per week.

-

Monitor the general health of the animals.

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., when control tumors reach a predetermined size or after a set duration), euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for macrophage markers like F4/80 or CD68, and T-cell markers like CD8).

-

Analyze tumor growth inhibition (TGI) and compare the treatment groups to the control group.

-

Pharmacokinetic (PK) Analysis in Rodents

This protocol describes a typical study to determine the pharmacokinetic profile of a CSF1R inhibitor in mice.

Materials:

-

Male or female mice (e.g., C57BL/6)

-

This compound

-

Formulation for intravenous (IV) and oral (PO) administration

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Dosing:

-

Divide the mice into two groups for IV and PO administration.

-

Administer a single dose of this compound intravenously (e.g., via tail vein) and orally (e.g., by gavage).

-

-

Blood Sampling:

-

Collect blood samples (e.g., via saphenous vein or cardiac puncture at terminal time points) at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.

-

Analyze the plasma samples to determine the concentration of this compound at each time point.

-

-

Pharmacokinetic Parameter Calculation:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Half-life (t½)

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Area under the concentration-time curve (AUC)

-

Oral bioavailability (F%)

-

-

Visualizations

CSF1R Signaling Pathway

Caption: Simplified CSF1R signaling cascade.

In Vitro Kinase Assay Workflow

Caption: Workflow for an in vitro kinase assay.

In Vivo Tumor Xenograft Experimental Workflow

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion

This compound is a potent inhibitor of CSF1R with high in vitro activity. While specific in vivo data is not yet publicly available, the provided protocols offer a robust framework for its preclinical evaluation. The methodologies detailed in this guide for in vitro and in vivo studies are essential for characterizing the therapeutic potential of this compound and advancing its development for the treatment of cancers and neuroinflammatory diseases. Further investigation into its in vivo efficacy, pharmacokinetics, and safety profile is warranted.

References

- 1. Inhibition of Colony Stimulating Factor 1 Receptor Suppresses Neuroinflammation and Neonatal Hypoxic-Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. A bedside to bench study of anti-PD-1, anti-CD40, and anti-CSF1R indicates that more is not necessarily better - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Csf1R-IN-17 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Csf1R-IN-17 is a potent and selective antagonist of the Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase crucial for the regulation, survival, proliferation, and differentiation of macrophages and other mononuclear phagocytes.[1][2] Aberrant Csf1R signaling is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making it a key therapeutic target.[2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on macrophage biology and related cellular processes.

Mechanism of Action

Csf1R is activated by its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[2] Ligand binding induces receptor dimerization and autophosphorylation of several tyrosine residues within the intracellular domain.[3] This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, primarily the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. These pathways are critical for mediating the biological effects of Csf1R, including cell survival, proliferation, and differentiation. This compound acts as a competitive inhibitor, blocking the ATP-binding site in the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.

Data Presentation

Inhibitory Activity of Csf1R Inhibitors

| Compound | Target | IC50 (nM) | Cell Line/Context |

| This compound | Csf1R | 0.2 | Biochemical Assay |

| Pexidartinib (PLX3397) | Csf1R | 13 | Biochemical Assay |

| c-KIT | 27 | Biochemical Assay | |

| FLT3 | 160 | Biochemical Assay | |

| Vimseltinib (DCC-3014) | Csf1R | 3.7 | Biochemical Assay |

| Osteoclast Differentiation | 9.3 | Human Osteoclast Precursor Cells | |

| ARRY-382 | Csf1R | 9 | Biochemical Assay |

| GW2580 | c-FMS (Csf1R) | 30 | Biochemical Assay |

| PLX5622 | Csf1R | 16 | Biochemical Assay |

This table summarizes the half-maximal inhibitory concentration (IC50) values for various Csf1R inhibitors. Data is compiled from multiple sources to provide a comparative overview.

Experimental Protocols

Protocol 1: General Cell Culture of Macrophage Cell Line (RAW 264.7)

The RAW 264.7 cell line, derived from a murine tumor, is a widely used model for studying macrophage function as they exhibit many properties of primary macrophages, including phagocytosis and sensitivity to Toll-like receptor (TLR) agonists.

Materials:

-

RAW 264.7 cells (low passage number recommended to avoid genetic drift)

-

DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS), sterile

-

Cell scraper

-

Trypsin-EDTA (optional, as cells can be difficult to detach)

-

Culture flasks/plates

Procedure:

-

Thawing: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete medium. Centrifuge at 1000 rpm for 3-5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.

-

Culturing: Seed cells in culture flasks at a density that does not exceed 70-80% confluency. Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: When cells reach 60-70% confluency, they should be passaged.

-

Aspirate the old medium.

-

Wash the cells once with sterile PBS.

-

Add a small volume of fresh medium and gently detach the cells using a cell scraper. Pipette up and down to create a single-cell suspension.

-

Transfer the cell suspension to a new flask at a split ratio of 1:2 or 1:3.

-

-

Medium Refreshment: The culture medium should be replaced every 2-3 days.

Protocol 2: Inhibition of Macrophage Proliferation using this compound

This protocol assesses the effect of this compound on the proliferation of Csf1R-dependent cells, such as the Mono-Mac 1 human acute monocytic leukemia cell line.

Materials:

-

Mono-Mac 1 cells

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

Procedure:

-

Cell Seeding: Seed Mono-Mac 1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.

Protocol 3: Inhibition of Bone Marrow-Derived Macrophage (BMDM) Differentiation

This protocol details the inhibition of macrophage differentiation from bone marrow progenitor cells using this compound.

Materials:

-

Bone marrow cells isolated from mice

-

DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL recombinant murine M-CSF

-

This compound (dissolved in DMSO)

-

6-well plates

Procedure:

-

BMDM Generation:

-

Harvest bone marrow from the femur and tibia of mice.

-

Culture the cells in complete DMEM supplemented with 20 ng/mL M-CSF for 7 days. Replenish the media every 2-3 days.

-

-

Inhibitor Treatment: On day 7, the differentiated BMDMs can be used for experiments. To assess the effect on differentiation, add this compound at various concentrations at the beginning of the 7-day culture period.

-

Analysis: After 7 days, the degree of macrophage differentiation can be assessed by:

-

Morphology: Observing cell morphology under a microscope. Macrophages are typically larger and more adherent.

-

Flow Cytometry: Staining for macrophage-specific markers such as F4/80 and CD11b.

-

Gene Expression: Analyzing the expression of macrophage-specific genes by qPCR.

-

Visualizations

Caption: Csf1R Signaling Pathway and Inhibition by this compound.

Caption: General experimental workflow for evaluating this compound.

References

Application Notes and Protocols: Establishing In Vivo Dosing for Csf1R-IN-17 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Csf1R-IN-17 is a potent and highly selective purine-based antagonist of the Colony-Stimulating Factor 1 Receptor (CSF1R), with a reported enzymatic IC50 of 0.2 nM.[1] It effectively inhibits CSF1-mediated downstream signaling and osteoclast differentiation in vitro.[1] The CSF1R signaling pathway is a critical regulator of the survival, proliferation, and differentiation of macrophages and other mononuclear phagocytes.[2][3] Consequently, inhibiting this pathway is a promising therapeutic strategy for a range of diseases, including various cancers, inflammatory conditions, and neurodegenerative disorders, where macrophages play a significant pathological role.[2]

Note: As of the latest available literature, specific in vivo dosage, pharmacokinetic, and pharmacodynamic data for this compound in mouse models have not been published. Therefore, this document provides a comprehensive guide for establishing an effective in vivo dosing regimen for this compound, leveraging established protocols and data from other well-characterized, selective CSF1R inhibitors.

Mechanism of Action: The CSF1R Signaling Pathway

CSF1R is a receptor tyrosine kinase activated by its two ligands: Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34). Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling molecules, initiating downstream cascades, primarily the PI3K/AKT pathway, which is crucial for cell survival, and the MEK/ERK pathway, which is involved in proliferation and differentiation. This compound, as a selective inhibitor, blocks this kinase activity, thereby preventing these downstream effects and leading to the depletion or functional modulation of CSF1R-dependent cells, most notably macrophages.

Caption: CSF1R signaling pathway and the inhibitory action of this compound.

Comparative In Vivo Dosages of Selective CSF1R Inhibitors

The following table summarizes dosing information from published studies on various selective CSF1R inhibitors in mouse models. This data serves as a valuable reference for designing initial dose-finding experiments for this compound.

| Inhibitor | Mouse Model | Dosage | Administration Route | Vehicle/Formulation | Key Findings | Reference |

| Pexidartinib (PLX3397) | BRAFV600E Melanoma | 50 mg/kg/day | Oral Gavage | Not Specified | Reduced tumor-infiltrating macrophages, improved adoptive cell therapy efficacy. | |

| PLX5622 | Wild-type | 1200 ppm in chow | Diet | Formulated in AIN-76A diet | Near-complete ablation of microglia. | |

| PLX5622 | Lean mice | 1200 ppm in chow | Diet | Formulated in chow | Depleted macrophages in multiple tissues, affected immune cell composition. | |

| BLZ945 | MMTV-PyMT (Breast Cancer) | 200 mg/kg/day | Oral Gavage | 20% Captisol® | Attenuated turnover of tumor-associated macrophages, delayed tumor growth. | |

| GW2580 | SOD1G93A (ALS) | 50 mg/kg/day | Oral Gavage | 0.5% hydroxypropylmethyl-cellulose / 0.1% Tween 80 | Reduced circulating monocytes and their influx into the nerve. | |

| M279 (antibody) | Wild-type | 200 µ g/injection (3x weekly) | Intraperitoneal (i.p.) | Not Specified | Increased circulating CSF1 (pharmacodynamic marker). |

Protocol: Establishing an In Vivo Dosing Regimen for this compound

This protocol outlines a systematic approach to determine the optimal dosage, schedule, and formulation for this compound in a mouse model.

Formulation and Vehicle Selection

The choice of vehicle is critical for ensuring solubility and bioavailability.

-

Initial Solubility Testing: Test the solubility of this compound in common preclinical vehicles.

-

Aqueous-based: 0.5% (w/v) methylcellulose or 0.5% carboxymethylcellulose (CMC) in water.

-

Surfactant-based: 0.5% methylcellulose with 0.1-0.5% Tween® 80.

-

Co-solvent systems: 10-20% DMSO, 40% PEG400, 40-50% water.

-

Cyclodextrin-based: 20-30% Captisol®.

-

-

Formulation Preparation: Once a suitable vehicle is identified, prepare the formulation under sterile conditions. For oral gavage, ensure the final volume is appropriate for the mouse weight (typically 5-10 mL/kg). For dietary administration, the compound will need to be professionally formulated into standard rodent chow.

Experimental Workflow for Dose-Finding

A multi-stage approach is recommended, starting with a dose-range finding study, followed by detailed pharmacokinetic (PK) and pharmacodynamic (PD) analysis.

Caption: General workflow for in vivo dose determination of a novel CSF1R inhibitor.

Detailed Methodologies

a. Maximum Tolerated Dose (MTD) Study

-

Animal Model: Use healthy, age-matched mice of the desired strain (e.g., C57BL/6).

-

Grouping: Assign mice to groups (n=3-5 per group): Vehicle control, Low Dose, Mid Dose, High Dose.

-

Administration: Administer the selected doses of this compound or vehicle daily via the chosen route (e.g., oral gavage).

-

Monitoring: Record body weight daily. Observe animals for any signs of distress or toxicity.

-

Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >15-20% body weight loss or other severe clinical signs).

b. Pharmacokinetic (PK) Study

-

Animal Model: Use cannulated mice if possible for serial blood sampling. Otherwise, use satellite groups for terminal bleeds at each time point.

-

Dosing: Administer a single dose of this compound.

-

Sample Collection: Collect blood (e.g., via tail vein or cardiac puncture) into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Plasma Processing: Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Analysis: Quantify the concentration of this compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

c. Pharmacodynamic (PD) / Target Engagement Study

-

Animal Model: Use the mouse strain relevant to the intended efficacy study.

-

Dosing: Treat groups of mice (n=4-5 per group) with vehicle or selected doses of this compound for a period sufficient to observe a biological effect (e.g., 5-7 days).

-

Tissue Collection: At the study endpoint, euthanize mice and collect blood and relevant tissues (e.g., spleen for systemic macrophage depletion, tumor for TAM analysis).

-

Flow Cytometry for Macrophage Depletion:

-

Prepare single-cell suspensions from spleen or tumors.

-

Perform red blood cell lysis on blood and spleen samples.

-

Stain cells with a panel of fluorescently-conjugated antibodies. A typical panel to identify macrophages and monocytes would include: CD45, CD11b, F4/80, and CSF1R (CD115).

-

Analyze the percentage and absolute number of macrophage populations (e.g., CD45+CD11b+F4/80+) in treated versus vehicle control groups.

-

-

Western Blot for Target Inhibition:

-

Prepare protein lysates from collected tissues.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe with antibodies against phosphorylated CSF1R (p-CSF1R) and total CSF1R.

-

A reduction in the p-CSF1R / total CSF1R ratio indicates successful target inhibition.

-

Conclusion

While this compound is a promising and highly potent CSF1R inhibitor based on in vitro data, its successful application in vivo requires a careful and systematic approach to determine its therapeutic window and optimal biological dose. By following the protocols outlined above and using the provided data from analogous compounds as a guide, researchers can effectively establish a robust dosing regimen for this compound to advance its preclinical evaluation in relevant mouse models of disease.

References

- 1. A highly selective purine-based inhibitor of CSF1R potently inhibits osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Csf1R-IN-17 in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Csf1R-IN-17 is a potent and selective purine-based antagonist of the Colony-Stimulating Factor 1 Receptor (CSF1R) with an IC50 of 0.2 nM. It has demonstrated the ability to inhibit osteoclast differentiation in vitro. CSF1R is a critical receptor tyrosine kinase that governs the differentiation, proliferation, and survival of macrophages and other myeloid lineage cells. Its role in various pathological conditions, including cancer and neuroinflammation, has made it a compelling target for therapeutic intervention.

These application notes provide a comprehensive guide for the preclinical use of this compound. Due to the limited availability of in vivo data for this compound, the following protocols and data are based on established preclinical studies of other potent and selective small-molecule CSF1R inhibitors, such as Pexidartinib (PLX3397), BLZ945, and GW2580. These compounds serve as valuable surrogates to guide the experimental design for this compound.

Csf1R Signaling Pathway

The binding of ligands, such as CSF-1 and IL-34, to CSF1R induces its dimerization and autophosphorylation, triggering a cascade of downstream signaling events. These pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, are crucial for the survival, proliferation, and differentiation of myeloid cells.[1] Inhibition of CSF1R by antagonists like this compound blocks these downstream signals.

Caption: Csf1R signaling cascade and point of inhibition.

Quantitative Data from Preclinical Studies with Representative Csf1R Inhibitors

The following tables summarize typical dosages, administration routes, and outcomes from preclinical studies using well-characterized CSF1R inhibitors in oncology and neuroinflammation models. This data can serve as a starting point for designing studies with this compound.

Table 1: Representative Preclinical Dosing and Efficacy in Oncology Models

| Inhibitor | Animal Model | Cancer Type | Administration Route | Dosage | Efficacy Highlights |

| Pexidartinib (PLX3397) | Mouse Xenograft | Osteosarcoma | Retro-orbital injection | 5 or 10 mg/kg | Reduced tumor growth and metastasis; increased metastasis-free survival.[2] |

| Pexidartinib (PLX3397) | MMTV-PyMT mice | Mammary Tumor | Oral gavage | 50 mg/kg/day | Decreased macrophage infiltration, reduced tumor growth, and lower pulmonary metastases when combined with paclitaxel. |

| BLZ945 | Orthotopic mouse model | Glioblastoma | Oral gavage | 200 mg/kg/day | Significantly improved long-term survival.[3] |

| GW2580 | Mouse model | Lung Tumor | Oral gavage | 80 mg/kg, twice daily | Inhibited growth of CSF-1-dependent tumor cells.[4] |

Table 2: Representative Preclinical Dosing and Efficacy in Neuroinflammation Models

| Inhibitor | Animal Model | Disease Model | Administration Route | Dosage | Efficacy Highlights |

| GW2580 | Mouse | MPTP-induced Parkinson's Disease | Oral gavage | 80 mg/kg/day | Attenuated loss of dopamine neurons and motor deficits; decreased pro-inflammatory markers.[5] |

| GW2580 | Rat | Experimental Autoimmune Encephalomyelitis (EAE) | Oral gavage | Not specified | Reduced disease progression and severity; prevented relapse. |

| Pexidartinib (PLX3397) | Mouse | Radiation-induced brain injury | Formulated in chow | 275 mg/kg chow | Prevented radiation-induced cognitive deficits. |

Table 3: Representative Pharmacokinetic Parameters in Mice

| Inhibitor | Administration Route | Dose | Cmax | Tmax | Half-life |

| GW2580 | Oral | 20 mg/kg | 1.4 µM | - | - |

| GW2580 | Oral | 80 mg/kg | 5.6 µM | - | - |

| Pexidartinib (PLX3397) | Oral | 1000 mg/day (in patients) | 8625 ng/mL | 2.5 hours | ~20 hours |

Experimental Protocols

Note on Formulation: this compound is a purine-based inhibitor. Purine analogs can have limited aqueous solubility. Therefore, formulation studies are recommended to determine the optimal vehicle for in vivo administration. Common vehicles for poorly soluble compounds for oral gavage include suspensions in 0.5% carboxymethylcellulose (CMC) or solutions in mixtures of DMSO, PEG300, and Tween-80. For intraperitoneal injections, a solution in DMSO diluted with saline or PBS is often used.

Protocol 1: Evaluation of this compound in a Murine Syngeneic Tumor Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a Csf1R inhibitor.

Caption: Workflow for in vivo oncology studies.

1. Materials:

-

This compound

-

Vehicle (e.g., 0.5% CMC in sterile water, or 10% DMSO, 40% PEG300, 5% Tween-80 in saline)

-

Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)

-

6-8 week old immunocompetent mice (e.g., C57BL/6)

-

Cell culture reagents

-

Matrigel (optional)

-

Calipers for tumor measurement

-

Oral gavage needles or syringes for IP injection

2. Procedure:

-

Tumor Cell Implantation:

-

Culture tumor cells to 80-90% confluency.

-

Harvest and resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 10 x 10^6 cells/mL.

-

Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

-

-

Treatment:

-

Monitor tumor growth with calipers.

-

When tumors reach an average volume of 100 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Prepare the dosing solution of this compound in the chosen vehicle daily.

-

Administer the treatment (e.g., daily by oral gavage or IP injection) for the duration of the study (e.g., 14-21 days).

-

Measure tumor volume and body weight 2-3 times per week.

-

-

Endpoint Analysis:

-

Euthanize mice when tumors reach the predetermined endpoint size or if humane endpoints are met.

-

Collect blood for pharmacokinetic analysis.

-

Excise tumors and weigh them.

-

Process tumors for downstream analysis such as immunohistochemistry (to assess macrophage and T-cell infiltration) or flow cytometry.

-

Protocol 2: Evaluation of this compound in a Mouse Model of Neuroinflammation

This protocol describes a common method for inducing neuroinflammation using lipopolysaccharide (LPS) and assessing the therapeutic effect of a Csf1R inhibitor.

1. Materials:

-

This compound

-

Vehicle

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

8-10 week old mice (e.g., C57BL/6)

-

Syringes for IP injection

-

Reagents for ELISA or qPCR for cytokine analysis

2. Procedure:

-

Induction of Neuroinflammation:

-

Dissolve LPS in sterile saline at a concentration of 1 mg/mL.

-

Administer a single intraperitoneal (IP) injection of LPS at a dose of 1-5 mg/kg.

-

-

Treatment:

-

Treatment with this compound can be prophylactic (administered before LPS) or therapeutic (administered after LPS).

-

For a therapeutic approach, begin administration of this compound (e.g., by oral gavage or IP injection) at a specified time point after LPS injection (e.g., 2 hours).

-

Continue daily administration for the desired duration (e.g., 3-7 days).

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Collect blood and perfuse the brain with cold PBS.

-

Harvest the brain and dissect specific regions (e.g., hippocampus, cortex).

-

Homogenize brain tissue for analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR.

-

Alternatively, process brain tissue for immunohistochemistry to assess microglial activation (e.g., Iba1 staining).

-

Mandatory Visualizations

The following diagrams illustrate the Csf1R signaling pathway and a general experimental workflow for preclinical oncology studies.

Caption: Key signaling pathways downstream of Csf1R activation.

References

- 1. researchgate.net [researchgate.net]

- 2. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted systemic dendrimer delivery of CSF‐1R inhibitor to tumor‐associated macrophages improves outcomes in orthotopic glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Solubility and Stability of Csf1R-IN-17 in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Csf1R-IN-17 is a potent and selective antagonist of the Colony-Stimulating Factor 1 Receptor (CSF1R), with an IC50 of 0.2 nM.[1] The CSF1R signaling pathway is crucial for the regulation, differentiation, and survival of myeloid lineage cells, particularly macrophages.[2][3] Its role in various diseases, including cancer and inflammatory conditions, makes CSF1R a significant therapeutic target.[4][5] For accurate and reproducible in vitro and in vivo studies, a thorough understanding of the solubility and stability of this compound in common laboratory solvents like Dimethyl Sulfoxide (DMSO) is essential. These application notes provide detailed protocols for preparing and evaluating this compound solutions in DMSO.

The Csf1R Signaling Pathway

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase activated by its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34). Upon ligand binding, the receptor dimerizes and undergoes autophosphorylation of tyrosine residues in its cytoplasmic domain. This activation triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK (MEK/ERK) pathways, which are critical for the survival, proliferation, and differentiation of macrophages and other myeloid cells.

Solubility of this compound in DMSO

| Solvent | Concentration | Comments |

| DMSO | Typically ≥ 10 mM | Use anhydrous, high-purity DMSO. Gentle warming and sonication can aid dissolution. |

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.

Materials:

-

This compound powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator bath (optional)

-

Sterile, amber glass or polypropylene vials

Procedure:

-

Calculation: Determine the mass of this compound powder required to prepare the desired volume of a 10 mM solution. (Molecular Weight of this compound should be obtained from the supplier's Certificate of Analysis).

-

Weighing: Carefully weigh the calculated amount of the compound and transfer it into a sterile vial.

-

Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

-

Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.

-

Warming/Sonication (Optional): If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Alternatively, sonicate the vial for 5-10 minutes.

-